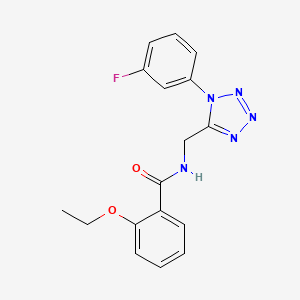

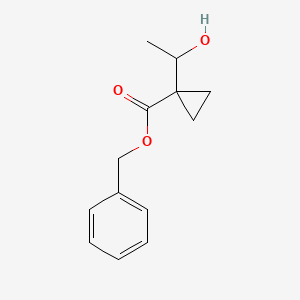

![molecular formula C20H16N2O3 B2980397 2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899973-36-5](/img/structure/B2980397.png)

2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known to be novel CDK2 inhibitors . These compounds have been synthesized as part of research into cancer treatments . They are small molecules that have shown significant inhibition of the growth of certain cell lines .

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[5,1-b]thiazole-based heterocycles, has been carried out and characterized by IR, 1H and 13C NMR spectroscopy and mass spectrometry .Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as IR, 1H and 13C NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve various pathways for the preparation and post-functionalization of the functional scaffold .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using various spectroscopic techniques .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : Research includes the development of efficient synthesis methods for related compounds. For example, In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction has been used for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, highlighting advancements in synthesis techniques (B. Reddy et al., 2012).

Chemical Reactions : Studies focus on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to the synthesis of pyrazolo[3,4-d]-pyridazinone and pyrazolo[3,4-d]pyridazine amine derivatives (A. Şener et al., 2002).

Pharmaceutical and Biological Applications

Antimicrobial Activity : Some novel compounds like pyrazoline derivatives bearing a furan group have been synthesized and demonstrated in-vitro antibacterial activity (M. Rani et al., 2015).

Antidepressant and Antianxiety Effects : Derivatives of 1,2-oxazol-4-yl compounds have shown potential antidepressant and antianxiety activities in animal models (J. Kumar et al., 2017).

Material Science and Polymer Chemistry

Resin Synthesis : Novel benzoxazine-based phenolic resins containing furan groups have been developed, showcasing applications in materials science (Shengfang Li, 2010).

Polymerization Studies : Studies on the synthesis and thermal stability of bio-based benzoxazine resin suggest potential applications in polymer chemistry (Zuomin Zhan et al., 2020).

Mecanismo De Acción

Direcciones Futuras

The future directions of research into these compounds could involve further optimization of their chemical structure to improve their efficacy and selectivity as anticancer agents . They could also involve further investigation into their mechanism of action and potential applications in other areas of medicine .

Propiedades

IUPAC Name |

2-[5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c23-17-8-3-1-6-13(17)15-12-16-14-7-2-4-9-18(14)25-20(22(16)21-15)19-10-5-11-24-19/h1-11,16,20,23H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZXNFZLZIAUPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-7-chloro-2-[(4-methylanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2980315.png)

![4-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2980317.png)

![Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B2980322.png)

![N-(3,5-difluorophenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2980323.png)

![1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980326.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2980333.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2980335.png)